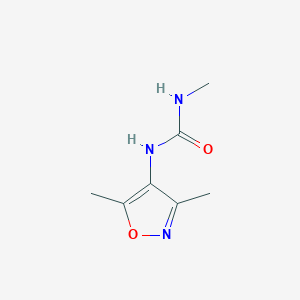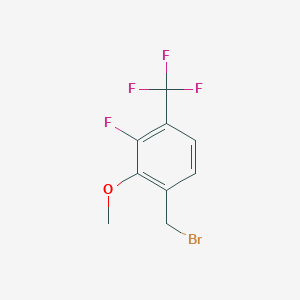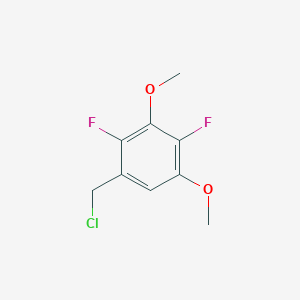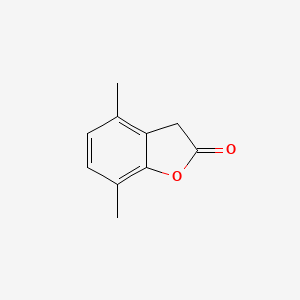
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylisoxazole ring attached to a methylurea moiety
準備方法
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine hydrochloride under acidic conditions. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of acetic acid.
-
Attachment of the Methylurea Moiety: : The synthesized 3,5-dimethylisoxazole is then reacted with an appropriate isocyanate, such as methyl isocyanate, to form the desired this compound. This reaction typically occurs under mild conditions and may require a catalyst to proceed efficiently.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the isoxazole ring may lead to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the isoxazole ring or the urea moiety.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methyl groups on the isoxazole ring. Halogenation, nitration, or sulfonation reactions can introduce various functional groups onto the ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
科学的研究の応用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules
-
Biology: : In biological research, the compound has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors. It may be investigated for its efficacy in treating certain diseases or conditions.
-
Industry: : In industrial applications, 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring and the urea moiety can form hydrogen bonds or hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and the target molecule.
類似化合物との比較
1-(3,5-Dimethylisoxazol-4-yl)-3-methylurea can be compared with other similar compounds to highlight its uniqueness:
-
1-(3,5-Dimethylisoxazol-4-yl)sulfonylproline: : This compound contains a sulfonyl group instead of a urea moiety. It may exhibit different chemical reactivity and biological activity due to the presence of the sulfonyl group.
-
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: : This compound features a benzylphthalazinone moiety attached to the isoxazole ring. It has been studied for its potential as a BRD4 inhibitor with anti-cancer activity .
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: : This compound includes a piperidine ring and a sulfonyl group. It may have different pharmacological properties compared to this compound .
特性
CAS番号 |
98432-43-0 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(5(2)12-10-4)9-7(11)8-3/h1-3H3,(H2,8,9,11) |
InChIキー |
PYOJWYMUHVXMHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)



![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)


![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)



![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)


